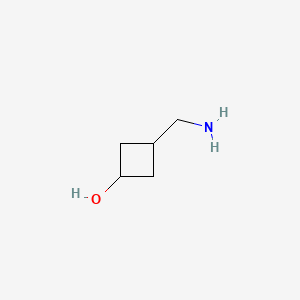
2-Hydroxypyrimidine
Übersicht
Beschreibung
2-Hydroxypyrimidine, also known as 2-pyrimidinol, is a heterocyclic aromatic organic compound. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. Pyrimidine derivatives are significant in biological systems, as they form the core structure of nucleic acids such as cytosine, thymine, and uracil . This compound is an important intermediate in various chemical and pharmaceutical syntheses.
Wirkmechanismus
Target of Action
2-Hydroxypyrimidine, also known as pyrimidin-2-ol, primarily targets the adenosine deaminase enzyme . This enzyme plays a crucial role in the purine metabolism pathway, which is essential for cellular energy production and synthesis of DNA and RNA.
Mode of Action
It is known that the compound interacts with its target, adenosine deaminase, potentially inhibiting its activity . This interaction could lead to changes in the purine metabolism pathway, affecting the synthesis of DNA, RNA, and other crucial cellular components.
Biochemical Pathways
This compound is involved in the pyrimidine metabolism pathway . It serves as a building block for the biosynthesis of thiamine phosphates, particularly the cofactor thiamine diphosphate . Thiamine diphosphate plays a vital role in carbohydrate metabolism, acting as a coenzyme in the decarboxylation of alpha-keto acids.
Pharmacokinetics
It’s known that the bioavailability and pharmacokinetic profile of a compound can significantly impact its therapeutic efficacy and safety .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with adenosine deaminase and its role in the pyrimidine metabolism pathway. By serving as a precursor in the synthesis of thiamine diphosphate, this compound contributes to various cellular functions, including energy production and nucleic acid synthesis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of this compound in soils depends significantly on moisture, acidity, and organic matter content . Furthermore, the compound’s action can be affected by the presence of other substances in the environment, such as other metabolites or enzymes involved in the same or related biochemical pathways .
Biochemische Analyse
Biochemical Properties
The basic pK a values for 2-Hydroxypyrimidine are 2.2, and its acidic pK a values are 9.2 . The 2-methylgroup side chain of pyrimidine can be oxidized to a carboxyl group by oxidizing agents such as potassium permanganate . The this compound is present in the biologically important pyrimidines (cytosine, uracil, thymine) .
Molecular Mechanism
It is known that pyrimidines are essential components of nucleic acids, and their metabolism is closely related to cancer progression .
Temporal Effects in Laboratory Settings
It is known that the compound is a white, highly crystalline substance, melting at 178-180° and very soluble in water .
Metabolic Pathways
This compound is involved in the pyrimidine metabolic pathway. Pyrimidine can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hydroxypyrimidine can be synthesized through several methods. One common method involves the hydrolysis of 2-chloropyrimidine in the presence of concentrated hydrochloric acid at elevated temperatures . Another method includes the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride, followed by quenching with alcohol and neutralization with ammonia water .
Industrial Production Methods: Industrial production of this compound typically involves large-scale solvent-free chlorination processes. These methods are designed to be efficient and cost-effective, minimizing waste and maximizing yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxypyrimidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyrimidine oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like phosphorus oxychloride and thionyl chloride are employed for chlorination reactions.
Major Products:
Oxidation: Pyrimidine oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Chloropyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxypyrimidine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: It is utilized in the production of agrochemicals and dyes.
Vergleich Mit ähnlichen Verbindungen
2-Hydroxypyridine: Similar in structure but contains a nitrogen atom at position 1 instead of 3.
4-Hydroxypyrimidine: Hydroxyl group at position 4 instead of 2.
5-Hydroxypyrimidine: Hydroxyl group at position 5 instead of 2.
Uniqueness: 2-Hydroxypyrimidine is unique due to its specific position of the hydroxyl group, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s ability to interact with biological targets and its overall pharmacological profile .
Eigenschaften
IUPAC Name |
1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-4-5-2-1-3-6-4/h1-3H,(H,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGOHKSTWXHQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060315 | |
| Record name | 2-Hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-01-7, 51953-13-0, 55949-38-7 | |
| Record name | 2(1H)-Pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxypyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557017 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051953130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrimidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055949387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Pyrimidinone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxypyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-pyrimidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.319 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PYRIMIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13K708ILY4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-chloro-N-[(2-chlorophenyl)methyl]pyridazin-3-amine](/img/structure/B3024088.png)
![(5-Chloro-6-methylbenzo[d]oxazol-2-yl)methanamine](/img/structure/B3024090.png)









